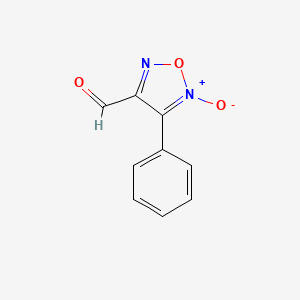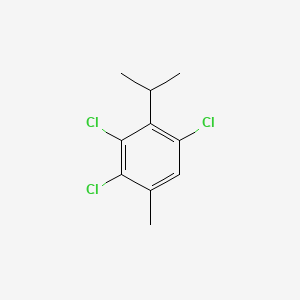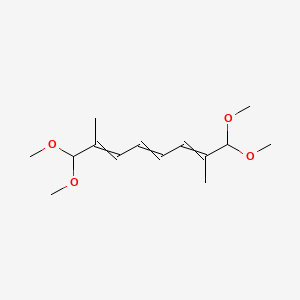![molecular formula C15H22OSi B14278443 2-{[Dimethyl(phenyl)silyl]methylidene}-3-methylpentanal CAS No. 154851-69-1](/img/structure/B14278443.png)
2-{[Dimethyl(phenyl)silyl]methylidene}-3-methylpentanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[Dimethyl(phenyl)silyl]methylidene}-3-methylpentanal is an organic compound that features a unique combination of a silyl group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[Dimethyl(phenyl)silyl]methylidene}-3-methylpentanal typically involves the reaction of a silylating agent with an appropriate aldehyde precursor. One common method is the reaction of dimethylphenylsilane with a suitable aldehyde under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-{[Dimethyl(phenyl)silyl]methylidene}-3-methylpentanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The silyl group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Reagents such as halogens or organometallic compounds can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-{[Dimethyl(phenyl)silyl]methylidene}-3-methylpentanoic acid.
Reduction: Formation of 2-{[Dimethyl(phenyl)silyl]methylidene}-3-methylpentanol.
Substitution: Formation of various substituted silyl compounds.
Scientific Research Applications
2-{[Dimethyl(phenyl)silyl]methylidene}-3-methylpentanal has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-{[Dimethyl(phenyl)silyl]methylidene}-3-methylpentanal involves its interaction with specific molecular targets. The silyl group can enhance the compound’s stability and reactivity, while the aldehyde group can participate in various chemical reactions. The pathways involved may include nucleophilic addition to the aldehyde group and electrophilic substitution at the silyl group.
Comparison with Similar Compounds
Similar Compounds
- **2-{[Dimethyl(phenyl)silyl]methylidene}-3-methylhexanal
- **2-{[Dimethyl(phenyl)silyl]methylidene}-3-methylbutanal
- **2-{[Dimethyl(phenyl)silyl]methylidene}-3-methylpropionaldehyde
Uniqueness
2-{[Dimethyl(phenyl)silyl]methylidene}-3-methylpentanal is unique due to its specific combination of a silyl group and an aldehyde functional group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
154851-69-1 |
|---|---|
Molecular Formula |
C15H22OSi |
Molecular Weight |
246.42 g/mol |
IUPAC Name |
2-[[dimethyl(phenyl)silyl]methylidene]-3-methylpentanal |
InChI |
InChI=1S/C15H22OSi/c1-5-13(2)14(11-16)12-17(3,4)15-9-7-6-8-10-15/h6-13H,5H2,1-4H3 |
InChI Key |
GMNLLWKAHPAWEA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(=C[Si](C)(C)C1=CC=CC=C1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


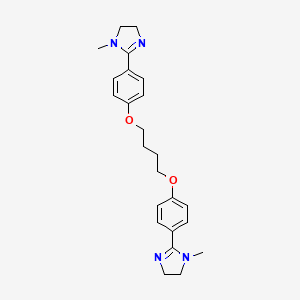
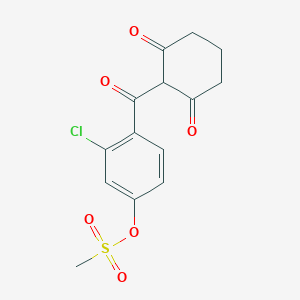
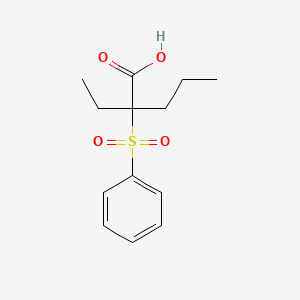
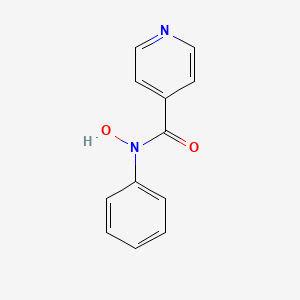
![1-[(Pyridin-2-yl)acetyl]pyridin-1-ium iodide](/img/structure/B14278380.png)

![(1S,3R,5R,7R)-1-ethyl-3,5,7-trimethyl-2,8-dioxabicyclo[3.2.1]octane](/img/structure/B14278391.png)
![9-Benzyl-4-chloro-9H-pyrimido[4,5-B]indole](/img/structure/B14278403.png)
![2,4-Dinitro-2,4-diazabicyclo[3.2.0]heptan-3-one](/img/structure/B14278408.png)
